![molecular formula C25H20F2N2O4S B2504826 2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 872207-54-0](/img/structure/B2504826.png)
2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide, is a chemically synthesized molecule that appears to be designed for potential therapeutic applications. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities. For instance, the first paper discusses 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with antifungal properties, indicating the relevance of acetamide groups in medicinal chemistry . The second paper describes the synthesis of a compound with a quinolinone core, similar to the one in the compound of interest, which suggests that the quinolinone moiety might be a key pharmacophore for biological activity .
Synthesis Analysis
The synthesis of related compounds involves strategic functionalization of core structures to enhance biological activity and stability. For example, the introduction of a gem-dimethyl group in the morpholin-2-one core improved plasmatic stability . Similarly, the synthesis of the quinolinone derivative involved a Sonogashira cross-coupling, a powerful method for forming carbon-carbon bonds, which could be a plausible step in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds includes key functional groups that are likely to be present in the compound of interest. The presence of an acetamide group is common in both papers, suggesting its importance in the molecular framework for biological activity . The quinolinone core mentioned in the second paper is structurally similar to the quinolin-1-yl moiety in the compound of interest, which may contribute to its potential pharmacological properties .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions for the compound of interest, they do highlight the use of cross-coupling reactions in the synthesis of complex organic molecules . These reactions are crucial for constructing diverse molecular architectures, which can be inferred to be relevant for the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest can be inferred from the structural motifs present in the related compounds. For instance, the presence of fluorine atoms and sulfonyl groups can affect the compound's lipophilicity and metabolic stability, which are important factors in drug design . The acetamide group could influence the compound's solubility and its interaction with biological targets.
Applications De Recherche Scientifique
Understanding Sulfonyl Compounds
Sulfonyl compounds, due to their unique electronic properties and stability, are often utilized in medicinal chemistry for the development of therapeutic agents. Their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes them valuable in drug design and discovery processes. For example, sulfonamides represent a class of sulfonyl-containing compounds that have been explored for their antibacterial properties, showcasing the sulfonyl group's versatility in pharmaceutical applications (Carta, Scozzafava, & Supuran, 2012).
Fluoroquinolone Research Applications
Fluoroquinolones are a class of antibacterial agents that have been extensively studied for their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The presence of fluorine atoms in these compounds enhances their pharmacokinetic properties and antibacterial activity, making them a focus of antimicrobial resistance research and new drug development efforts. The study of fluoroquinolone photosensitization also highlights the importance of understanding the photophysical properties of such compounds in developing safer and more effective therapeutic agents (Ferguson, 1995).
Acetamide in Scientific Research
Acetamide derivatives are explored in various research contexts, including their toxicity, metabolism, and environmental impact. For instance, the study of acetaminophen, an acetamide derivative, focuses on its metabolic pathways, toxicity mechanisms, and the development of advanced oxidation processes for its removal from environmental matrices. This research underscores the significance of understanding the environmental fate and biological effects of acetamide-containing compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propriétés
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O4S/c1-15-3-9-20(11-16(15)2)34(32,33)23-13-29(22-10-6-18(27)12-21(22)25(23)31)14-24(30)28-19-7-4-17(26)5-8-19/h3-13H,14H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWUWGWVURPNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2504743.png)
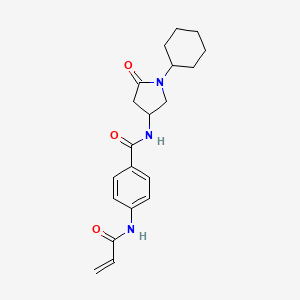
![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)
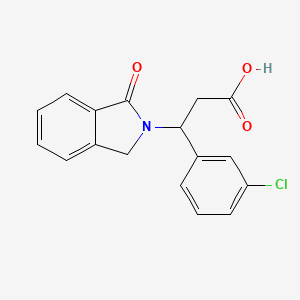
![3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2504750.png)
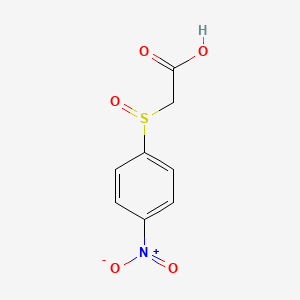

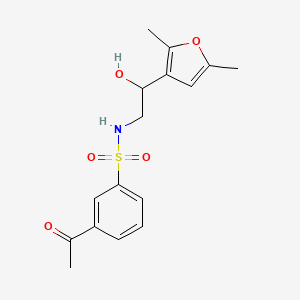
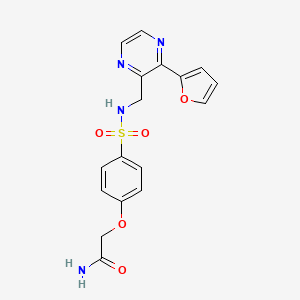
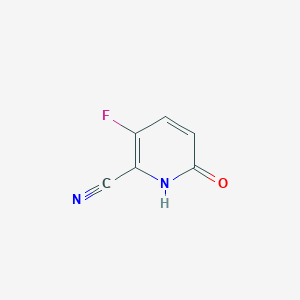
![Methyl (E)-4-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2504759.png)
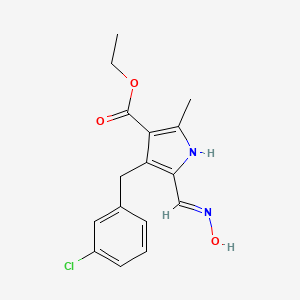
![6-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2504763.png)
